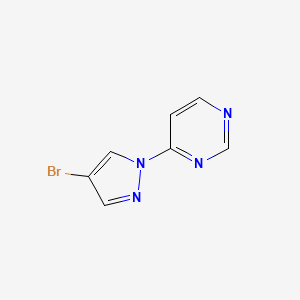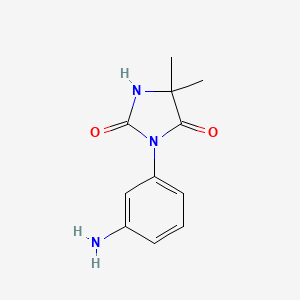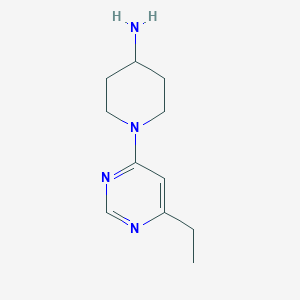
2,4,6-Trifluorophenylacetyl chloride
概要
説明
2,4,6-Trifluorophenylacetyl chloride is a chemical compound with the molecular formula C8H4ClF3O. It is a derivative of phenylacetyl chloride where three fluorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trifluorophenylacetyl chloride can be synthesized through the reaction of 2,4,6-trifluorophenol with chloroacetyl chloride in the presence of a suitable base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions: 2,4,6-Trifluorophenylacetyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: It can participate in nucleophilic acyl substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alcohols, amines, and water can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoromethyl ketones
Reduction: Alcohols or amines
Substitution: Various substituted phenylacetyl compounds
科学的研究の応用
2,4,6-Trifluorophenylacetyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor in the synthesis of various drugs, including anti-inflammatory and antiviral agents.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,4,6-trifluorophenylacetyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic acyl substitution reactions, the compound reacts with a nucleophile to form a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The presence of fluorine atoms enhances the electrophilic character of the carbonyl carbon, making the compound highly reactive.
Molecular Targets and Pathways: The specific molecular targets and pathways involved vary depending on the application. In pharmaceutical synthesis, the compound may interact with enzymes or receptors to modulate biological activity.
類似化合物との比較
2,4,6-Trifluorophenylacetyl chloride is similar to other acyl chlorides and trifluoromethyl compounds, but its unique trifluoromethyl group provides distinct reactivity and properties. Some similar compounds include:
Trifluoroacetyl chloride: A simpler acyl chloride with similar reactivity but lacking the phenyl group.
2,4,6-Trifluorophenol: The phenolic precursor to the acyl chloride.
Benzoyl chloride: A related acyl chloride without fluorine substituents.
These compounds share similarities in their reactivity but differ in their chemical properties and applications.
特性
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-8(13)3-5-6(11)1-4(10)2-7(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMFEVYAONWFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1526525.png)
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)
![2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B1526528.png)






![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
